molecular formula C5H6BrClN2O B2362797 1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride CAS No. 2230803-27-5

1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride

Cat. No.: B2362797
CAS No.: 2230803-27-5
M. Wt: 225.47
InChI Key: ACKYIFMQKNGZKE-UHFFFAOYSA-N
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Description

“1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known as 1, 3-diazole and it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Scientific Research Applications

Antibacterial Properties

  • Imidazole derivatives, like 1-(5-Bromo-1H-imidazol-2-yl)ethanone, have been investigated for their antibacterial activities. A study by Patel et al. (2011) synthesized Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone, demonstrating antibacterial efficacy against both gram-positive and gram-negative bacteria (Patel, Patel, Chaudhari, & Sen, 2011).

Antifungal Properties

  • The antifungal properties of imidazole derivatives, structurally related to 1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride, have been explored. Dyer et al. (1983) reported the synthesis of a derivative with significant activity against Candida albicans, exhibiting potential as an oral antifungal agent (Dyer, Ellames, Hamill, Manley, & Pope, 1983).

Computational Chemistry Studies

  • Computational chemistry studies, like those by Erdogan & Erdoğan (2019), have examined the reactions between imidazole and various ethanone derivatives, providing insights into the molecular interactions and potential applications of these compounds (Erdogan & Erdoğan, 2019).

Mechanism of Action

Target of Action

The compound 1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride is an imidazole derivative . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with inflammatory processes or tumor growth

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific biological activity . For example, antimicrobial imidazole derivatives might disrupt essential biochemical pathways in bacteria or fungi, leading to their death . Anti-inflammatory imidazole derivatives could interfere with biochemical pathways involved in inflammation, reducing symptoms

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . .

Result of Action

The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. For instance, an antimicrobial imidazole derivative might cause bacterial or fungal cells to die, while an anti-inflammatory imidazole derivative could reduce inflammation at the cellular level

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For example, factors such as pH, temperature, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets. Imidazole derivatives are generally stable and highly soluble in water and other polar solvents, which can influence their action and efficacy . .

Properties

IUPAC Name

1-(5-bromo-1H-imidazol-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O.ClH/c1-3(9)5-7-2-4(6)8-5;/h2H,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKYIFMQKNGZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(N1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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